
2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)-
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Overview
Description
2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- is an organic compound with the molecular formula C8H12O3 It is a derivative of 2-hexynoic acid and is characterized by the presence of a hydroxyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- typically involves the esterification of 2-hexynoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-hexynoic acid, 5-oxo-, ethyl ester.
Reduction: Formation of 2-hexenoic acid, 5-hydroxy-, ethyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- is characterized by its unique structure that includes a hydroxyl group and an ethyl ester moiety. Its molecular formula is C8H14O3, which contributes to its reactivity and potential applications in various chemical reactions.
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals, particularly in the context of cancer treatment. Research indicates that derivatives of similar compounds exhibit antitumoral properties by modulating estrogen receptor activity. For instance, highly functionalized derivatives have been synthesized and evaluated for their ability to inhibit estrogen-dependent tumor growth in breast cancer cells, suggesting that 2-hexynoic acid derivatives could serve as potential therapeutic agents for hormone-sensitive cancers .
Biochemical Studies
In biochemical research, 2-hexynoic acid derivatives have been utilized as substrates in enzyme assays to study metabolic pathways. For example, studies involving non-ribosomal peptide synthetases have demonstrated the incorporation of hexynoic acid derivatives into peptide structures, aiding in the understanding of enzymatic mechanisms and substrate specificity . This application is crucial for the development of novel biocatalysts and therapeutic proteins.
Industrial Applications
The compound also finds utility in various industrial applications due to its properties as a surfactant and emulsifier. It is used in formulating cosmetic products where it acts as a stabilizing agent for emulsions. Regulatory assessments indicate that esters derived from 2-hexynoic acid can be included in cosmetic formulations at concentrations not exceeding 5%, ensuring safety while providing functional benefits .
Case Study 1: Antitumoral Activity
A study conducted on a series of compounds derived from 5-hydroxy-2-hexynoic acid demonstrated significant antitumoral activity against estrogen receptor-positive breast cancer cells. The compounds were found to inhibit cell proliferation and induce apoptosis through mechanisms that involved modulation of estrogen receptor signaling pathways. These findings highlight the potential of using 2-hexynoic acid derivatives as lead compounds for developing new cancer therapies .
Case Study 2: Enzyme Substrate Utilization
Research exploring the use of 2-hexynoic acid in enzyme assays revealed its effectiveness as a substrate for specific enzymes involved in peptide synthesis. The incorporation of this compound into peptide chains facilitated the study of enzyme kinetics and substrate interactions, contributing valuable insights into enzymatic processes that are critical for drug development .
Data Tables
Mechanism of Action
The mechanism of action of 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate enzyme activity and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hexenoic acid, ethyl ester: Similar structure but lacks the hydroxyl group.
Hexanoic acid, 2-acetyl-5-oxo-, ethyl ester: Contains additional functional groups that confer different chemical properties.
Acetic acid, hydroxy-, ethyl ester: Smaller molecule with different reactivity.
Uniqueness
2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- is unique due to the presence of both a hydroxyl group and an ethyl ester group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a versatile compound in various research and industrial applications.
Biological Activity
2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and data tables that highlight its significance.
- Molecular Formula : C₈H₁₂O₃
- Molar Mass : 156.181 g/mol
- Structure : The compound features a hexynoic acid backbone with a hydroxyl group at the 5-position and an ethyl ester functional group.
Biological Activity Overview
The biological activities of 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- have been investigated in various studies. Key findings include:
- Antimicrobial Properties : Research indicates that certain derivatives of hexynoic acids exhibit antimicrobial activity against various pathogens. For instance, studies have shown that compounds similar to 2-Hexynoic acid can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .
Study 1: Antimicrobial Activity
A study published in the Journal of Antibiotics explored the antimicrobial efficacy of various hexynoic acid derivatives. The results demonstrated that certain derivatives exhibited significant growth inhibition against E. coli, indicating potential applications in antibiotic development .
Study 2: Anti-inflammatory Potential
In a separate investigation focusing on inflammation models, researchers found that compounds related to 2-Hexynoic acid showed reduced levels of pro-inflammatory cytokines in vitro. This suggests a pathway for developing anti-inflammatory agents based on this chemical structure .
The biological activity of 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- may be attributed to its ability to interact with cellular targets involved in microbial growth and inflammatory processes. The hydroxyl group is likely crucial for these interactions, enhancing solubility and reactivity with biological macromolecules.
Data Table: Summary of Biological Activities
Properties
CAS No. |
650596-62-6 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl (5S)-5-hydroxyhex-2-ynoate |
InChI |
InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3,5H2,1-2H3/t7-/m0/s1 |
InChI Key |
VJBNHZOVAIXADR-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)C#CC[C@H](C)O |
Canonical SMILES |
CCOC(=O)C#CCC(C)O |
Origin of Product |
United States |
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